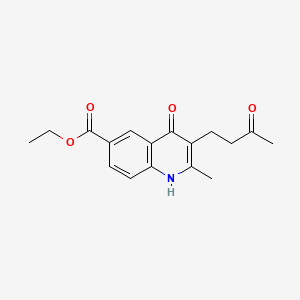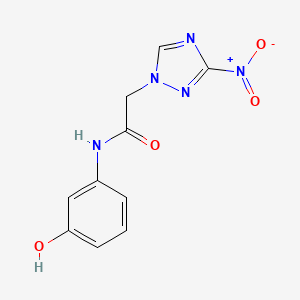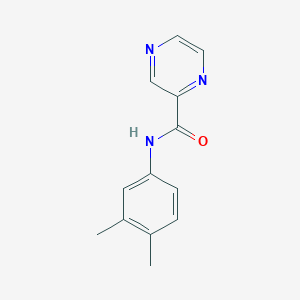![molecular formula C17H19NO5S B5699717 methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5699717.png)
methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate is a chemical compound that belongs to the class of sulfonamides. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and pharmaceutical research.
Mécanisme D'action
Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and pain. In addition, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. In addition, it has been shown to exhibit potent pharmacological effects at relatively low concentrations. However, there are also some limitations to its use in lab experiments. For example, it has been shown to exhibit some degree of toxicity at higher concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate. One potential direction is the development of more potent and selective analogs of this compound for use in the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Finally, the use of this compound as a tool for studying the biological processes and mechanisms of action of various drugs may also be an interesting area for future research.
Méthodes De Synthèse
The synthesis of Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate involves the reaction of 4-hydroxyphenylacetic acid with methyl chloroacetate in the presence of a base, followed by the reaction with 2-phenylethylamine and sulfuryl chloride. The final product is obtained by the reaction of the intermediate with methanol. The overall yield of the synthesis is approximately 60%.
Applications De Recherche Scientifique
Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In addition, it has been used as a tool for studying the biological processes and mechanisms of action of various drugs.
Propriétés
IUPAC Name |
methyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-17(19)13-23-15-7-9-16(10-8-15)24(20,21)18-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDFZEKEMDPHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)

![4-(dimethylamino)benzaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5699668.png)
![N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5699676.png)
![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)



![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)



